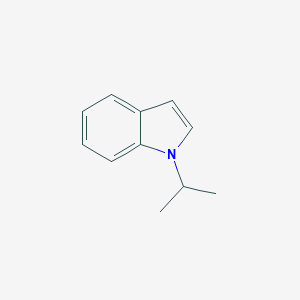

1-异丙基-1H-吲哚

描述

1-Isopropyl-1H-indole is a type of indole derivative . Indole derivatives are known for their wide-ranging biological activity and are found in many important synthetic drug molecules . They are also found in proteins in the form of amino acids, such as tryptophan .

Synthesis Analysis

The synthesis of indoles has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The indole ring system represents one of the most abundant and important heterocycles in nature . It is found in a hugely diverse array of biologically significant natural compounds . The structure of 1-isopropyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .科学研究应用

合成和功能化吲哚:吲哚,包括1-异丙基-1H-吲哚,在生物活性化合物的合成中起着关键作用。钯催化反应对吲哚的功能化特别重要,展示了它们在生产精细化学品、农药和药物中间体中的应用(Cacchi & Fabrizi, 2005)。

植物组织中的色谱和生长素:包括1-异丙基-1H-吲哚衍生物在内的吲哚化合物,被研究其在色谱行为和作为植物组织中生长素的作用,影响植物生长和发育(Stowe & Thimann, 1954)。

C-H吡咯合成吲哚:通过C-H吡咯等方法合成吲哚已经有了显著进展。这种方法有利于制备各种取代吲哚,突显了吲哚在化学合成中的多功能性(Wang, Sun, Fang, & Huang, 2013)。

吲哚的BN同位素:BN/CC同位素概念扩展了基于吲哚的化合物的结构多样性,在生物系统和材料应用中具有重要意义。这项研究强调了吲哚及其衍生物的化学重要性(Abbey & Liu, 2013)。

医药应用和SARS-CoV-2研究:吲哚及其衍生物,如1-异丙基-1H-吲哚,具有重要的医药应用。它们表现出作为抗癌药物的潜力,并正在探索用于抗SARS CoV-2疗法(Gobinath et al., 2021)。

吲哚酮和药物合成:吲哚酮,与吲哚密切相关,用于合成各种杂环化合物,并作为药物合成的原料,突显了吲哚结构的药用重要性(Garden & Pinto, 2001)。

荧光探针中的激发态动力学:在喷射冷却条件下研究吲哚旨在了解其激发态性质,对生物系统中的荧光探针有用。这项研究表明了吲哚在生物成像和诊断中的适用性(Demmer et al., 1990)。

安全和危害

未来方向

There is still room for improvement in the field of indole synthesis . The substitution pattern around the six-membered ring is notably less complex in synthetic indoles than in naturally occurring ones . Therefore, future research could focus on developing new methodologies for the construction of this ever relevant heteroaromatic ring .

属性

IUPAC Name |

1-propan-2-ylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9(2)12-8-7-10-5-3-4-6-11(10)12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFIJVJKRTZYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-1H-indole | |

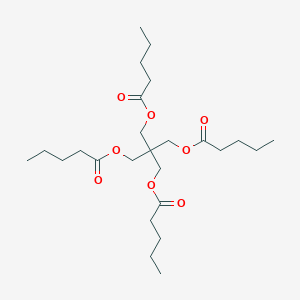

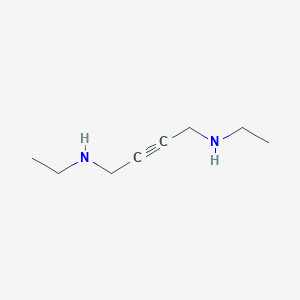

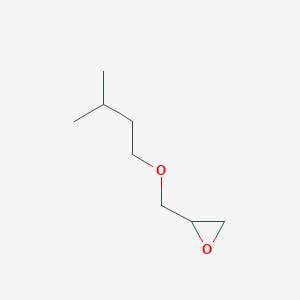

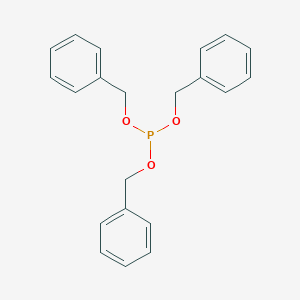

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)

![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)